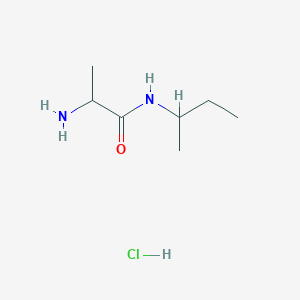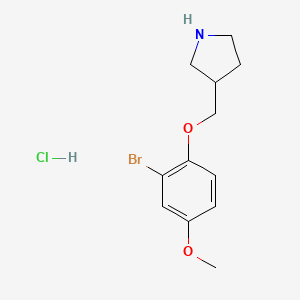
2-Bromo-4-methoxyphenyl 3-pyrrolidinylmethyl ether hydrochloride
Vue d'ensemble
Description
2-Bromo-4-methoxyphenyl 3-pyrrolidinylmethyl ether hydrochloride (BMPME HCl) is an organic compound that belongs to the group of ethers. It is a colorless solid with a molecular formula of C10H15BrClNO2, and it is soluble in water and other organic solvents. BMPME HCl has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
Metabolism Studies
The compound 2-Bromo-4-methoxyphenyl 3-pyrrolidinylmethyl ether hydrochloride is relevant in studies involving metabolism. For instance, the metabolism of similar compounds in rats has been studied, providing insights into metabolic pathways and the identification of various metabolites (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Synthesis and Antitumor Activity
Research has been conducted on the synthesis of hetero annulated carbazoles, which include similar compounds, and their antitumor activity. One such study highlighted a novel compound with promising therapeutic potential against cancer cell proliferation (Murali, Sparkes, & Prasad, 2017).
Chemical Synthesis Applications
The compound is also significant in chemical synthesis. Studies involving pyridine hydrochloride, a reagent used for the synthesis of chloro compounds starting from corresponding bromo derivatives, have been conducted, indicating its utility in chemical reactions (Mongin, Mongin, Trécourt, Godard, & Quéguiner, 1996).
Antibacterial Properties
Research on bromophenols, closely related to the compound , has demonstrated their antibacterial properties. Isolated compounds from marine algae showed significant activity against bacterial strains, indicating potential medicinal applications (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).
Synthesis of Hydrochlorides
The synthesis and biological activity of hydrochlorides of similar compounds have been studied, highlighting their potential in developing new pharmaceuticals (Gevorgyan, Gabrielyan, Apoyan, Podol'skaya, Sukasyan, Sarkisyan, Azlivyan, Akopyan, & Mndzhoyan, 1989).
Identification of Pyrolysis Products
Studies have been conducted on the identification of pyrolysis products of new psychoactive substances, including compounds similar to 2-Bromo-4-methoxyphenyl 3-pyrrolidinylmethyl ether hydrochloride. This research is crucial for understanding the stability and potential risks of these substances (Texter, Waymach, Kavanagh, O'Brien, Talbot, Brandt, & Gardner, 2018).
Propriétés
IUPAC Name |
3-[(2-bromo-4-methoxyphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2.ClH/c1-15-10-2-3-12(11(13)6-10)16-8-9-4-5-14-7-9;/h2-3,6,9,14H,4-5,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFLEAXNLCNFTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2CCNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methoxyphenyl 3-pyrrolidinylmethyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL dihydrochloride](/img/structure/B1441610.png)
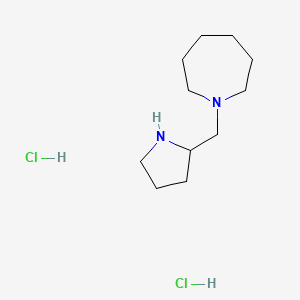
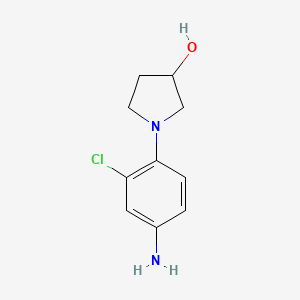

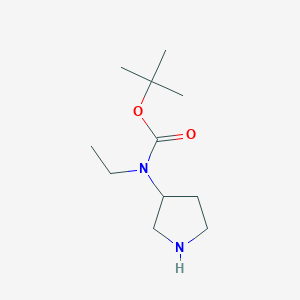
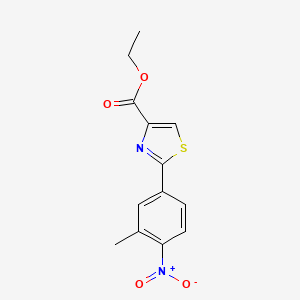
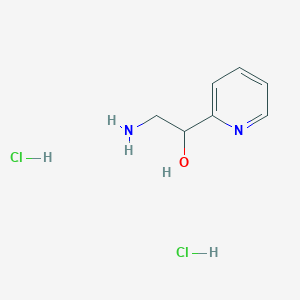
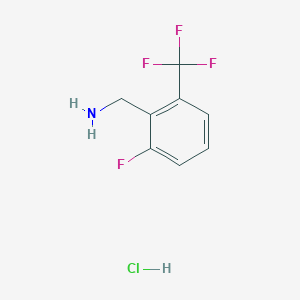
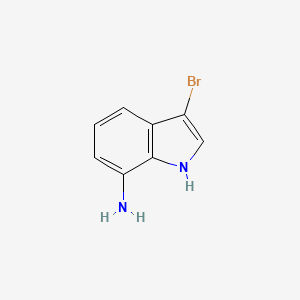
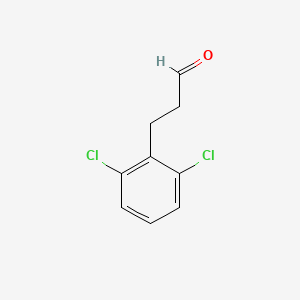
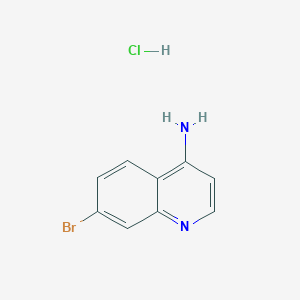
![2-[(6-Chloro-2-pyrazinyl)(methyl)amino]-1-ethanol](/img/structure/B1441628.png)
![2-[(5-Bromo-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1441629.png)
